4-(3,4-Dichlorophenyl)benzoic acid
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Overview
Description
4-(3,4-Dichlorophenyl)benzoic acid, also known as 3’,4’-dichlorobiphenyl-4-carboxylic acid, is a chemical compound with the molecular formula C13H8Cl2O2 and a molecular weight of 267.11 g/mol . This compound has been extensively studied in the fields of organic chemistry and biochemistry due to its diverse applications and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3,4-Dichlorophenyl)benzoic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration . The use of efficient and environmentally benign reagents is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Produces alcohols or other reduced forms.
Substitution: Produces various substituted aromatic compounds.
Scientific Research Applications
4-(3,4-Dichlorophenyl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)benzoic acid involves the inhibition of specific enzymes. For example, it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it exhibits inhibitory effects on other enzymes like cytochrome P450 and lipoxygenase, which are involved in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylboronic acid: Used in similar synthetic applications, particularly in Suzuki coupling reactions.
4,4’-Bis(dichloroiodo)biphenyl: Used as a high-valent iodine reagent for halogenation reactions.
3-(Dichloroiodo)benzoic acid: Another halogenated benzoic acid derivative with similar reactivity.
Uniqueness
4-(3,4-Dichlorophenyl)benzoic acid is unique due to its dual inhibitory effects on multiple enzymes, including COX-2, cytochrome P450, and lipoxygenase . This broad spectrum of activity makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOOVLWXDVFAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374198 |
Source
|
Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7111-64-0 |
Source
|
Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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